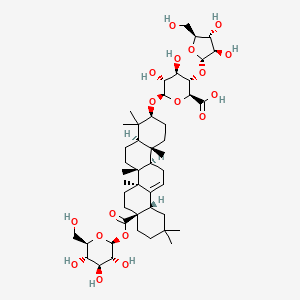

Araloside A

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La Aralosida A tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como material de partida para la síntesis de otros compuestos bioactivos.

Biología: Se estudia sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: Se investiga sus posibles efectos terapéuticos, particularmente en el tratamiento de úlceras y afecciones relacionadas con el estrés oxidativo.

Industria: Se utiliza en el desarrollo de alimentos funcionales y nutracéuticos debido a sus propiedades antioxidantes

Mecanismo De Acción

La Aralosida A ejerce sus efectos a través de múltiples mecanismos:

Efectos Gastroprotectores: Suprime la actividad de la H+/K±ATPasa, reduciendo la secreción de ácido gástrico y protegiendo la mucosa gástrica.

Actividad Antioxidante: Mejora la actividad de las enzimas antioxidantes como la superóxido dismutasa y la catalasa, reduciendo el estrés oxidativo.

Efectos Antiapoptóticos: Inhibe la liberación del citocromo c mitocondrial y la activación de las caspasas, previniendo la muerte celular

Compuestos Similares:

Ginsenosidos: Al igual que la Aralosida A, los ginsenosidos también son saponinas triterpenoides con diversas actividades biológicas.

Saponinas de Panax japonicus: Estos compuestos comparten similitudes estructurales con la Aralosida A y exhiben efectos biológicos similares.

Singularidad: La Aralosida A es singular debido a sus propiedades antiulcerosas específicas y su capacidad para modular múltiples vías de señalización, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

Araloside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme renin, where it exhibits low inhibitory activity with an IC50 value of 77.4 μM . Additionally, this compound has been shown to modulate the Fas/FasL pathway, which is involved in apoptotic cell death . This interaction suggests that this compound may have potential therapeutic applications in conditions characterized by excessive apoptosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human MH7A rheumatoid arthritis fibroblast-like synoviocytes, this compound increases apoptosis and decreases the production of pro-inflammatory cytokines such as IL-1β and IL-6 . Furthermore, this compound, in combination with L-ascorbic acid, has been shown to enhance cellular antioxidant status by increasing cell viability, antioxidant enzyme activity, and inhibiting the release of lactate dehydrogenase (LDH) and the accumulation of malondialdehyde (MDA) . These effects highlight the potential of this compound in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It has been found to inhibit the activity of H+/K±ATPase, which plays a role in gastric acid secretion . Additionally, this compound modulates mitochondrial-mediated signaling pathways by inhibiting the release of mitochondrial cytochrome c into the cytoplasm and suppressing the activities of caspase-9 and caspase-3 . These actions contribute to its gastroprotective effects. Furthermore, this compound has been shown to down-regulate the mRNA and protein expressions of apoptosis protease-activating factor-1 and cleaved poly (ADP ribose) polymerase-1, while up-regulating Bcl-2 mRNA and protein expressions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its activity over extended periods . In in vitro studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of pro-apoptotic protein expression and promotion of anti-apoptotic protein expression . These findings suggest that this compound can provide prolonged therapeutic benefits in various experimental models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on ethanol- and aspirin-induced gastric ulcer in mice, this compound was administered at doses of 10, 20, and 40 mg/kg . The results indicated that higher doses of this compound significantly improved gastric mucosal blood flow, gastric binding mucus volume, and ulcer inhibition rate

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to interact with enzymes such as cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT), which are involved in the biosynthesis of triterpenoid saponins . These interactions suggest that this compound may influence metabolic flux and metabolite levels, contributing to its pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied extensively. After oral administration, this compound is distributed in various organs, including the liver, heart, spleen, lung, kidney, and brain . The highest concentrations of this compound were observed in the liver, indicating its primary site of action . Additionally, this compound has been shown to cross the blood-brain barrier, suggesting potential effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Studies have shown that this compound localizes to the endoplasmic reticulum, where it interacts with CYP450 proteins involved in triterpenoid biosynthesis . This localization is essential for its role in modulating metabolic pathways and exerting its pharmacological effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Aralosida A implica múltiples pasos, comenzando con la extracción de la corteza de la raíz de Aralia elata. El proceso incluye:

Extracción: La corteza de la raíz se extrae utilizando solventes como metanol o etanol.

Purificación: El extracto se purifica luego utilizando técnicas cromatográficas para aislar la Aralosida A.

Caracterización: El compuesto aislado se caracteriza utilizando métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS).

Métodos de Producción Industrial: La producción industrial de Aralosida A sigue procesos de extracción y purificación similares, pero a una escala mayor. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación de Aralosida A en entornos industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Aralosida A se somete a diversas reacciones químicas, entre ellas:

Oxidación: La Aralosida A puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la Aralosida A.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para las reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de Aralosida A con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Comparación Con Compuestos Similares

Ginsenosides: Similar to Araloside A, ginsenosides are also triterpenoid saponins with various biological activities.

Saponins from Panax japonicus: These compounds share structural similarities with this compound and exhibit similar biological effects.

Uniqueness: this compound is unique due to its specific anti-ulcer properties and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .

Propiedades

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7518-22-1 | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)

![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)